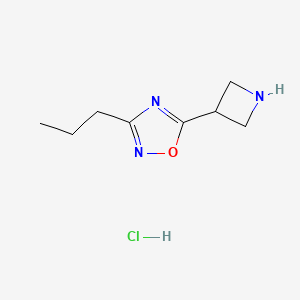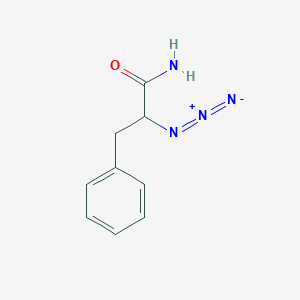
2-Azido-3-phenylpropanamide
Overview
Description
2-Azido-3-phenylpropanamide is an organic compound that features an azide group (-N₃) attached to a phenylpropanamide backbone. Azides are known for their high reactivity and are often used in organic synthesis and click chemistry. The presence of the azide group makes this compound particularly interesting for various chemical transformations and applications.
Mechanism of Action
Target of Action
It is known that azido-modified nucleosides, which are structurally similar to 2-azido-3-phenylpropanamide, have been extensively explored as substrates for click chemistry and the metabolic labeling of dna and rna . These compounds are also of interest as precursors for further synthetic elaboration and as therapeutic agents .
Mode of Action
It is known that azido-modified nucleosides, such as 3’-azido-3’-deoxythymidine (azt), inhibit cellular metabolism by being activated to the nucleotide level . AZT is a substrate for E. coli thymidine kinase, and AZT-treated E. coli cultures grown in minimal medium contained highly elongated cells consistent with the inhibition of DNA synthesis .
Biochemical Pathways
Azido-modified nucleosides are known to generate nitrogen-centered radicals (ncrs) from the azido groups that are selectively inserted into the nucleoside frame . The subsequent chemistry and biological implications of NCRs are of interest, including the critical role of the sulfinylimine radical generated during inhibition of ribonucleotide reductases by 2′-azido-2′-deoxy pyrimidine nucleotides .
Pharmacokinetics
It is known that azido-modified nucleosides, such as azt, must be activated to the nucleotide level to inhibit cellular metabolism . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of this compound may be similar to those of AZT.
Result of Action
It is known that azido-modified nucleosides, such as azt, have potent bactericidal activity against many members of the family enterobacteriaceae, including strains of escherichia coli, salmonella typhimurium, klebsiella pneumoniae, shigella flexneri, and enterobacter aerogenes .
Action Environment
It is known that the choice of base is important in the diazo-transfer reaction of azido-modified nucleosides . This suggests that the pH and other environmental factors may influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-Azido-3-phenylpropanamide plays a significant role in biochemical reactions, particularly in the synthesis of various heterocycles. It interacts with enzymes, proteins, and other biomolecules through its azido group, which can participate in cycloaddition reactions. For instance, it can undergo [3+2] cycloaddition with alkynes to form triazoles, a reaction catalyzed by copper chloride . This interaction is crucial for the synthesis of complex organic molecules and has implications in medicinal chemistry.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes. For example, similar azido compounds have been shown to inhibit telomerase activity in human cells, leading to telomere shortening and cellular senescence
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The azido group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are essential for understanding the compound’s biochemical activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that azido compounds can be stable under certain conditions but may degrade over time, leading to a decrease in their biochemical activity . Long-term exposure to this compound may result in sustained inhibition of cellular processes, such as telomerase activity, and induce cellular senescence.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing adverse reactions. At high doses, it may induce toxic effects, such as cellular apoptosis and tissue damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The azido group can be metabolized through reduction or cycloaddition reactions, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through facilitated diffusion or active transport mechanisms . Once inside the cell, it may localize to specific cellular compartments, influencing its biochemical activity and interactions with biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can affect its interactions with cellular proteins and enzymes, influencing its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where an alkyl halide precursor reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction conditions are generally mild, and the azide product is isolated with good yields.
Industrial Production Methods
Industrial production of azides, including 2-Azido-3-phenylpropanamide, often employs continuous-flow processes to ensure safety and efficiency. These methods utilize azidotrimethylsilane (TMSN₃) as the azide source in the presence of a catalyst like copper(II) triflate (Cu(OTf)₂) . The continuous-flow setup allows for better control over reaction parameters and minimizes the risks associated with handling azides.
Chemical Reactions Analysis
Types of Reactions
2-Azido-3-phenylpropanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups like halides.
Reduction Reactions: Azides can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
2-Azido-3-phenylpropanamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenyl azide: Similar in structure but lacks the amide group.
Benzyl azide: Contains a benzyl group instead of a phenylpropanamide backbone.
Azidopropanamide: Similar backbone but without the phenyl group.
Uniqueness
2-Azido-3-phenylpropanamide is unique due to the combination of the azide group with a phenylpropanamide backbone. This structure provides a balance of reactivity and stability, making it suitable for various synthetic and research applications. The presence of both the azide and amide groups allows for diverse chemical transformations and interactions, distinguishing it from other azides .
Properties
IUPAC Name |
2-azido-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-9(14)8(12-13-11)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZORJXDLKSMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




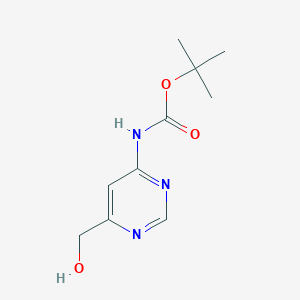
![8-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1379077.png)

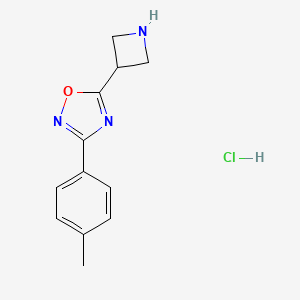

![2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1379087.png)

![{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1379090.png)
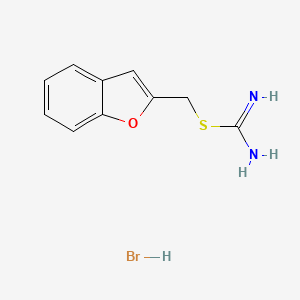
![4-[(2-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1379092.png)
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1379093.png)
